7-Methoxy-1H-indole-5-carboxylic acid
Overview
Description
7-Methoxy-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The methoxy group at the 7th position and the carboxylic acid group at the 5th position of the indole ring confer unique chemical properties to this compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
One study found that 7-methoxyindole inhibits tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been reported to inhibit the growth of tobacco cells, which can be partially reversed by indole and tryptophan . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress and enhance long-term potentiation (LTP) in neuronal cells, indicating its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It forms hydrogen bonds with adjacent methoxy groups and NH groups of the indole rings, significantly influencing the spatial arrangement of molecules . These interactions contribute to its enzyme inhibition or activation properties and changes in gene expression. The compound’s ability to inhibit MAO-B is particularly noteworthy, as it can modulate neurotransmitter levels and potentially alleviate symptoms of neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability within a pH range of 6-7 and at temperatures up to 50°C . Long-term studies have shown that it can reduce ischemic area size, decrease oxidative stress, and enhance LTP in neuronal cells . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased inhibition of MAO-B, with greater expression detected in the compound’s hybrids . Excessive dosages may result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and effects on metabolic flux or metabolite levels. For example, it has been shown to inhibit the activity of MAO-B, which plays a role in the metabolism of neurotransmitters . This interaction can influence the levels of various metabolites and contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, it has been shown to increase the permeability of the endothelial monolayer in an in vitro blood-brain barrier (BBB) model, suggesting its potential to cross the BBB and exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, the formation of cyclic dimers via hydrogen bonds between this compound molecules can influence its spatial arrangement and interactions with other biomolecules .
Preparation Methods
The synthesis of 7-Methoxy-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available indole derivatives.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through electrophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
7-Methoxy-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
7-Methoxy-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Methoxy-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
5-Methoxyindole-2-carboxylic acid: Known for its anticancer properties.
7-Methoxyindole: Studied for its effects on cell growth.
Indole-5-carboxylic acid: Used in the synthesis of electroactive polymers.
The unique combination of the methoxy and carboxylic acid groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQIVHLJHKUFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287851 | |
Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180623-99-8 | |
Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180623-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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